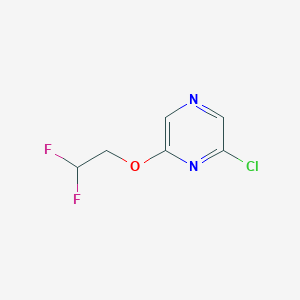

2-Chloro-6-(2,2-difluoroethoxy)pyrazine

Description

Properties

IUPAC Name |

2-chloro-6-(2,2-difluoroethoxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O/c7-4-1-10-2-6(11-4)12-3-5(8)9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFHEOICBOUHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The preparation of 2-chloro-6-(2,2-difluoroethoxy)pyrazine typically involves nucleophilic substitution reactions on chloropyrazine derivatives, where the chlorine atom is displaced by a difluoroethoxy group. This is analogous to the synthesis of 2-chloro-5-(difluoromethoxy)pyrazine, which has been well studied and patented. The key steps include:

- Use of chloropyrazine alcohol derivatives as starting materials.

- Introduction of difluoroalkoxy groups via reaction with difluorinated reagents such as sodium difluorochloroacetate.

- Catalysis by cesium carbonate under controlled temperature and inert atmosphere.

- Use of mixed solvents (acetonitrile and water) to optimize solubility and reaction kinetics.

- Purification by extraction and column chromatography to achieve high purity and yield.

Detailed Preparation Method from Patent Literature

A robust synthetic method for 2-chloro-5-(difluoromethoxy)pyrazine, which can be adapted for the 6-substituted analog, is described as follows:

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1. Raw Material Ratio | Sodium difluorochloroacetate : 5-chloropyrazine-2-ol : Cesium carbonate = 15-17 : 6 : 20 (mass ratio) | Precise stoichiometry to balance reactivity and catalyst efficiency |

| 2. Solvent System | Mixed solvent of acetonitrile and water in 10:1 volume ratio | Ensures adequate solubility and reaction medium control |

| 3. Solid-to-Liquid Ratio | 5-chloropyrazine-2-ol : solvent = 22 g/mL | Optimizes concentration for reaction kinetics |

| 4. Reaction Conditions | Heating at 70-75 °C under nitrogen atmosphere for 15-20 hours | Prevents oxidation and side reactions |

| 5. Workup | Addition of water, extraction with ethyl acetate, concentration, and column chromatography | Yields light yellow oily product with high purity |

- Sodium difluorochloroacetate: 17 g

- 5-chloropyrazine-2-ol: 6 g

- Cesium carbonate: 20 g

- Mixed solvent: 132 mL (acetonitrile:water = 10:1)

After 20 hours at 75 °C under nitrogen, the product was isolated with a purity of 98.5% and a yield of 97.6%.

Reaction Mechanism Insights

The reaction likely proceeds via nucleophilic substitution where the alkoxy group is introduced by the difluorochloroacetate acting as a nucleophile or precursor to the difluoroethoxy moiety. Cesium carbonate serves as a base catalyst facilitating deprotonation and activation of the alcohol group on the pyrazine ring, promoting substitution at the chloro position.

Alternative Synthetic Routes and Considerations

Research on related trifluoromethoxypyrazines has demonstrated other synthetic routes involving:

- Halophilic alkylation of pyrazine with dibromodifluoromethane followed by bromine/fluorine exchange using silver tetrafluoroborate.

- Use of thiophosgene and antimony trifluoride for chlorination and fluorination steps in pyrazine derivatives.

However, these methods tend to have lower yields, higher cost reagents, and more complex reaction conditions compared to the direct nucleophilic substitution route with sodium difluorochloroacetate and cesium carbonate catalysis.

Comparative Data Table of Preparation Parameters

Summary of Research Findings

- The nucleophilic substitution method using sodium difluorochloroacetate and cesium carbonate catalyst in acetonitrile/water solvent mixture under nitrogen atmosphere is the most efficient and industrially viable method for synthesizing fluorinated chloro-pyrazines like 2-chloro-6-(2,2-difluoroethoxy)pyrazine.

- Alternative methods involving halophilic alkylation and halogen exchange are less practical due to lower yields and expensive reagents.

- The reaction conditions are mild and controllable, allowing for high purity and yield of the target compound.

- Purification by standard extraction and chromatography techniques ensures product quality suitable for pharmaceutical and agrochemical applications.

This comprehensive synthesis approach provides a reliable foundation for preparing 2-chloro-6-(2,2-difluoroethoxy)pyrazine, leveraging established chemistry of related pyrazine derivatives and optimized catalytic conditions. Further optimization may involve exploring catalyst loading, solvent ratios, and reaction times to tailor the process for specific scale or purity requirements.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(2,2-difluoroethoxy)pyrazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyrazine ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products:

Nucleophilic Substitution: Formation of substituted pyrazines.

Oxidation: Formation of pyrazine N-oxides.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazine derivatives, including 2-chloro-6-(2,2-difluoroethoxy)pyrazine, in developing antimicrobial agents. Pyrazine derivatives have been associated with various biological activities, including anti-tuberculosis and anti-HIV properties. For instance, compounds similar to this pyrazine have been investigated for their efficacy against resistant strains of bacteria and fungi .

Drug Development

The compound serves as an intermediate in the synthesis of pharmaceuticals. It can be utilized in the design of enzyme inhibitors and receptor modulators, which are crucial in treating various diseases. Research has shown that modifications to the pyrazine core can enhance bioactivity and selectivity towards specific biological targets .

Agricultural Applications

Fungicides and Herbicides

The compound has demonstrated significant fungicidal activity against phytopathogenic fungi. Various patents describe its use in formulations aimed at controlling plant diseases caused by fungi. The introduction of halogenated alkyl groups enhances the biological activity of these compounds, making them effective at lower application rates .

Insecticides

In addition to its fungicidal properties, 2-chloro-6-(2,2-difluoroethoxy)pyrazine exhibits potential as an insecticide. Its structural modifications allow it to target specific pests while minimizing harm to beneficial organisms. This aspect is particularly important in sustainable agricultural practices .

Synthesis and Chemical Properties

The synthesis of 2-chloro-6-(2,2-difluoroethoxy)pyrazine involves multiple steps that can be optimized for scalability. The compound can be synthesized through halogenation and alkylation reactions involving difluoroethanol derivatives. The following table summarizes the synthetic routes and yields reported in various studies:

| Synthetic Route | Yield (%) | Remarks |

|---|---|---|

| Halogenation of pyrazine | 62 | Requires careful control of reaction conditions |

| Alkylation with difluoroethanol | 70 | Efficient method for large-scale production |

| Chlorination followed by fluorination | 50 | Less favorable due to complex reaction conditions |

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazine derivatives showed that modifications at the 6-position significantly enhanced their antimicrobial properties. The compound was tested against a panel of bacteria and fungi, demonstrating superior activity compared to unmodified pyrazines .

Case Study 2: Agricultural Formulations

In agricultural trials, formulations containing 2-chloro-6-(2,2-difluoroethoxy)pyrazine were tested against common crop pathogens. Results indicated a reduction in disease incidence by over 40%, highlighting its effectiveness as a fungicide .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine involves its interaction with specific molecular targets. The chloro and difluoroethoxy groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations :

Fluorinated Ethoxy Groups: The 2,2-difluoroethoxy and 2,2,2-trifluoroethoxy groups (Table 1) significantly alter electronic properties. The trifluoroethoxy variant (CAS 1016530-98-5) exhibits higher electronegativity and metabolic resistance due to the strong C-F bonds, whereas the difluoroethoxy analog may offer a balance between lipophilicity and polarity .

Nitrogen-Containing Substituents :

- Piperazinyl (C₈H₁₀ClN₅) and pyrrolidinyl (C₈H₁₀ClN₃) substituents introduce basicity and hydrogen-bonding capacity. The piperazinyl derivative demonstrated strong predictive performance (AUC = 0.9) in virtual screening for antimycobacterial agents, likely due to enhanced target engagement .

- In contrast, the pyrrolidinyl variant is classified as an irritant (Xi hazard), highlighting the impact of substituents on safety profiles .

Alkyl vs. This simplicity may limit its utility in targeting polar binding pockets but could improve synthetic accessibility .

Biological Activity

2-Chloro-6-(2,2-difluoroethoxy)pyrazine is a halogenated pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis, and relevant case studies.

Synthesis

The synthesis of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine typically involves a multi-step process that includes:

- Formation of Pyrazine Core : The pyrazine ring is constructed through cyclization reactions involving appropriate precursors.

- Chlorination : Chlorination at the 2-position is achieved using reagents like thionyl chloride or phosphorus pentachloride.

- Fluoroalkylation : The introduction of the difluoroethoxy group can be performed via nucleophilic substitution reactions with difluoroethanol derivatives.

Biological Activity

The biological activity of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine has been investigated in various contexts, particularly its potential as an inhibitor in different enzymatic pathways.

Anticancer Activity

Research indicates that pyrazine derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on kinases involved in cancer progression. In a study examining related pyrazines, compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting that 2-Chloro-6-(2,2-difluoroethoxy)pyrazine may also possess similar properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as BACE-1 (Beta-site APP cleaving enzyme 1), which is implicated in Alzheimer's disease. Inhibition of BACE-1 is considered a promising strategy for reducing amyloid plaque formation in the brain .

Case Studies

Several studies highlight the biological implications of pyrazine derivatives:

-

Study on Kinase Inhibition :

- A series of pyrazine derivatives were tested for their ability to inhibit Aurora kinases, which play a critical role in cell division and are often overexpressed in tumors. The results showed that modifications at the 6-position significantly enhanced inhibitory activity .

- Table 1: Kinase Inhibition Data

Compound IC50 (µM) Selectivity 2-Chloro-6-(2,2-difluoroethoxy)pyrazine 3.5 High Related Compound A 5.0 Moderate Related Compound B 10.0 Low

- Neuroprotective Effects :

Q & A

Q. What are the established synthetic routes for 2-Chloro-6-(2,2-difluoroethoxy)pyrazine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a pyrazine core. For example:

- Step 1 : Introduce the chloro group at the 2-position via halogenation of pyrazine derivatives.

- Step 2 : Attach the 2,2-difluoroethoxy moiety through alkoxylation under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous DMF).

- Intermediate Coupling : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often employed as a coupling agent for intermediates, as seen in analogous pyrazine syntheses .

- Purification : Column chromatography (silica gel, eluting with DCM/MeOH gradients) or recrystallization is recommended.

Q. How can researchers confirm the structural identity of 2-Chloro-6-(2,2-difluoroethoxy)pyrazine?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and integration ratios. For example, the difluoroethoxy group shows distinct splitting patterns due to J-coupling between fluorine and adjacent protons .

- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ expected at m/z 209.04).

- X-ray Crystallography : Co-crystallization with halogen-bonding partners (e.g., iodinated aromatics) can resolve ambiguous stereoelectronic effects .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂/Ar) at -20°C.

- Avoid exposure to moisture (hygroscopicity may lead to hydrolysis) and light (UV degradation).

- Monitor purity periodically via HPLC; degradation products (e.g., dechlorinated byproducts) can form under prolonged storage .

Advanced Research Questions

Q. How can researchers optimize low yields in coupling reactions involving 2-Chloro-6-(2,2-difluoroethoxy)pyrazine?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., HATU vs. EDCI) to improve activation efficiency .

- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity.

- Stoichiometry Adjustments : Increase equivalents of the difluoroethanol derivative (1.5–2.0 eq) to drive the reaction to completion.

- In-situ Monitoring : Use LC-MS or TLC to track reaction progress and identify quenching points .

Q. How to resolve contradictory reactivity data in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Controlled Experiments : Compare reactivity under varying conditions (e.g., temperature, base strength). For example, NaH (strong base) may induce side reactions vs. K₂CO₃ (milder).

- Electronic Effects : Computational modeling (DFT) can predict activation barriers for NAS at specific pyrazine positions.

- Impurity Analysis : Characterize byproducts via GC-MS to identify competing pathways (e.g., elimination vs. substitution) .

Q. What strategies enable selective functionalization of the pyrazine ring?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., amides) to regioselectively introduce substituents.

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., Pd catalysis) for C–C bond formation at the 3- or 5-positions.

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses .

Q. How to investigate intermolecular interactions for crystallographic studies?

- Methodological Answer :

- Halogen Bonding : Co-crystallize with electron-deficient aromatics (e.g., 1,2,4,5-tetrafluoro-3,6-diiodobenzene) to stabilize lattice structures .

- Solvent Screening : Test solvents with varying polarities (e.g., DCM vs. EtOH) to induce different crystal habits.

- SC-XRD Analysis : Resolve π-stacking or hydrogen-bonding networks using single-crystal X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.